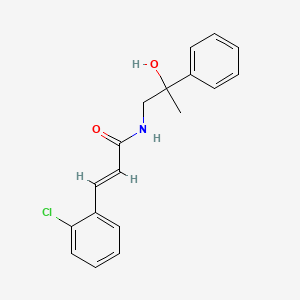![molecular formula C14H13F2N3O2 B2987919 3,4-Difluoro-N-[1-(oxolan-3-YL)pyrazol-4-YL]benzamide CAS No. 1797350-89-0](/img/structure/B2987919.png)
3,4-Difluoro-N-[1-(oxolan-3-YL)pyrazol-4-YL]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3,4-Difluoro-N-[1-(oxolan-3-YL)pyrazol-4-YL]benzamide” is a chemical compound that contains several functional groups, including a benzamide group, a pyrazole group, and a difluoro group . The presence of these groups suggests that this compound could have interesting chemical and biological properties.
Scientific Research Applications
Synthesis of Fluorinated Pyrazoles
Fluorinated pyrazoles, such as those related to 3,4-Difluoro-N-[1-(oxolan-3-YL)pyrazol-4-YL]benzamide, are synthesized as building blocks in medicinal chemistry due to their potential biological activities. For instance, a synthetic strategy developed for new 3-amino-4-fluoropyrazoles involves monofluorination followed by condensation with different hydrazines, showcasing the compound's utility in creating functionalized pyrazoles for further medicinal chemistry applications (Surmont et al., 2011).
Electrophilic Difluoromethylthiolation
Another related research application involves the development of electrophilic difluoromethylthiolating reagents, such as N-difluoromethylthiophthalimide, which allows the difluoromethylthiolation of a wide range of nucleophiles under mild conditions. This demonstrates the compound's role in introducing difluoromethylthiol groups into various substrates, expanding the toolbox for synthesis in medicinal chemistry (Zhu et al., 2015).
Antimicrobial Activity
Compounds structurally related to this compound have been synthesized and evaluated for in vitro antibacterial and antifungal activities, indicating the potential of these compounds in developing new antimicrobial agents. For example, novel difluoromethylated pyrazoles have shown good antimicrobial activities, suggesting the relevance of fluorinated compounds in addressing microbial resistance (Chundawat et al., 2016).
PET Imaging Agents
Furthermore, difluorinated compounds are being explored as potential PET imaging agents for cancer diagnosis, highlighting their applicability in the synthesis of radiotracers for non-invasive imaging techniques. The synthesis of such agents involves complex fluorination chemistry, underscoring the importance of fluorinated compounds in medical diagnostics (Wang et al., 2013).
properties
IUPAC Name |
3,4-difluoro-N-[1-(oxolan-3-yl)pyrazol-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N3O2/c15-12-2-1-9(5-13(12)16)14(20)18-10-6-17-19(7-10)11-3-4-21-8-11/h1-2,5-7,11H,3-4,8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGSCBFGIJSGKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[3-(3,4-Difluorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2987836.png)
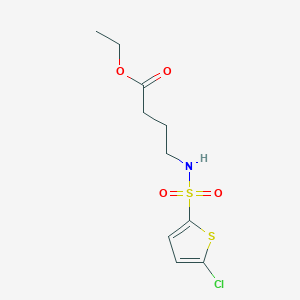
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)urea](/img/structure/B2987838.png)
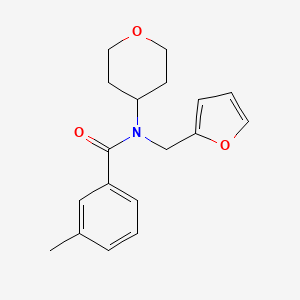
![Methyl 2-((1-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate](/img/structure/B2987840.png)

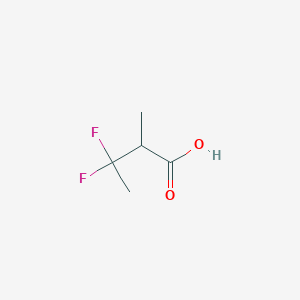
![1,3-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-sulfonamide](/img/structure/B2987845.png)
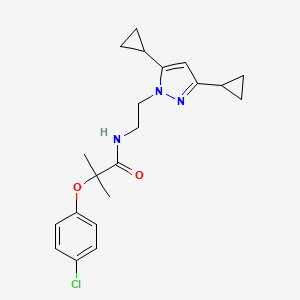


![3-(2,3-dihydroxypropyl)-1-methyl-8-(p-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2987853.png)
![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2987855.png)
